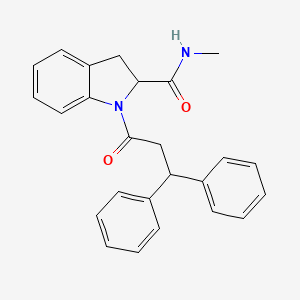

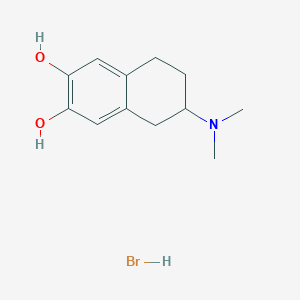

![molecular formula C22H13Cl3O4S B2522974 (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338411-58-8](/img/structure/B2522974.png)

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone, is a complex molecule that appears to be related to various benzofuran and chlorophenyl-containing compounds. These types of compounds have been studied for their potential applications in medicinal chemistry, including their roles as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease, and their antiviral activities .

Synthesis Analysis

The synthesis of related benzofuran compounds typically involves multi-step reactions starting from chlorophenol or chlorobenzoic acid derivatives. For instance, one synthesis route involves the Pummerer reaction to obtain a chloro-substituted benzofuran, followed by acylation and treatment with amines to yield the final product . Another synthesis pathway includes esterification, hydrazination, salt formation, cyclization, and subsequent reactions to obtain sulfonamide derivatives . These methods highlight the complexity and versatility of synthetic approaches to chlorophenyl benzofuran compounds.

Molecular Structure Analysis

The molecular structures of related compounds feature nearly planar segments, such as the benzopyranone group and the chlorophenyl ring, with various dihedral angles indicating the spatial arrangement of these planes . The crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the packing and stability of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl benzofuran compounds can involve nucleophilic attacks, as seen in the synthesis of sulfonamide derivatives . Additionally, substitution reactions are common, where different substituents are introduced to the core structure to yield a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of chloro and sulfonyl groups can affect the polarity and potential for intermolecular interactions. The crystal structures often reveal details about the molecular conformation, such as the orientation of substituents and the overall geometry around sulfur atoms . Thermal properties are also of interest, with some compounds showing stability over a range of temperatures .

Applications De Recherche Scientifique

Chlorophenols and Environmental Impact

Chlorophenols, including compounds like 2-chlorophenol and 4-chlorophenol, are evaluated for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, with potential for bioaccumulation being low. The persistence of chlorophenols in the environment can vary, being low in the presence of biodegrading microflora but potentially moderate to high under other conditions, highlighting their impact on water quality and aquatic life (Krijgsheld & Gen, 1986).

Benzofurans and Antioxidant Properties

Benzofuran derivatives, including chromones and their radical scavenging abilities, are explored for their potential in addressing oxidative stress and cell impairment. These compounds, found naturally in human diets, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The structural features like the double bond and carbonyl group in the chromone core are critical for their radical scavenging activity, suggesting a potential avenue for therapeutic applications (Yadav et al., 2014).

Sulfonated Compounds and Catalytic Applications

Research on sulfonated resins and their use as catalysts in industrial processes, such as the synthesis of methyl tert-butyl ether (MTBE), addresses environmental and stability concerns associated with traditional catalysts. Heteropoly acids (HPA), including dodecatungstosilicic acid, are investigated for their catalytic efficiency and selectivity, offering insights into the development of more sustainable and efficient catalytic processes (Bielański et al., 2003).

Applications in Environmental Remediation

The role of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants, including recalcitrant compounds, is critical for environmental remediation. Enzymes like laccases and peroxidases, in the presence of redox mediators, show improved substrate range and degradation efficiency, highlighting a promising approach to mitigate environmental pollution (Husain & Husain, 2007).

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention being focused on the discovery of new drugs in the fields of drug invention and development using these structures .

Propriétés

IUPAC Name |

(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIGEZWOKKUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

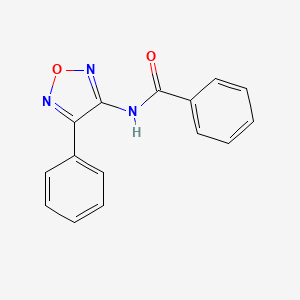

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)

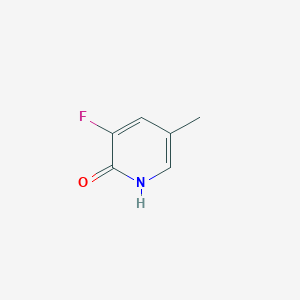

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)